2-chloro-N-(2-ethynylphenyl)acetamide
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Overview
Description
2-chloro-N-(2-ethynylphenyl)acetamide is an organic compound with the molecular formula C10H8ClNO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-ethynylphenyl group, and the methyl group is substituted with a chlorine atom. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethynylphenyl)acetamide typically involves the reaction of 2-ethynylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-ethynylphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The amide group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-(2-ethynylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-ethynylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The ethynyl group may play a role in binding to active sites, while the amide group could be involved in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,6-diethylphenyl)acetamide
- 2-chloro-N-(4-ethylphenyl)acetamide
- 2-chloro-N-(2-chlorobenzyl)acetamide
Uniqueness
2-chloro-N-(2-ethynylphenyl)acetamide is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-chloro-N-(2-ethynylphenyl)acetamide |
InChI |
InChI=1S/C10H8ClNO/c1-2-8-5-3-4-6-9(8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13) |
InChI Key |
FWEAHPUWLDWNPY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1NC(=O)CCl |
Origin of Product |
United States |
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